3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol
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Overview
Description
3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol is a unique cyclobutanol derivative with the molecular formula C₁₀H₁₁BrN₂O₃ and a molecular weight of 287.11 g/mol . This compound is notable for its structural complexity, which includes an amino group, a bromine atom, and a nitro group attached to a cyclobutane ring. It is primarily used in advanced research and development due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by nitration to introduce the nitro group. The amino group is then introduced through a substitution reaction. The final step involves the formation of the cyclobutane ring under specific conditions, such as the use of a strong base or a cyclization agent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutanol ring.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Various substituted cyclobutanol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate multiple biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-chloro-4-nitrophenyl)cyclobutan-1-ol
- 3-Amino-3-(2-fluoro-4-nitrophenyl)cyclobutan-1-ol
- 3-Amino-3-(2-iodo-4-nitrophenyl)cyclobutan-1-ol
Uniqueness
3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C10H11BrN2O3 |
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Molecular Weight |
287.11 g/mol |
IUPAC Name |
3-amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11BrN2O3/c11-9-3-6(13(15)16)1-2-8(9)10(12)4-7(14)5-10/h1-3,7,14H,4-5,12H2 |
InChI Key |
HBZDDRGNPFQUQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=C(C=C(C=C2)[N+](=O)[O-])Br)N)O |
Origin of Product |
United States |
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